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1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)urea

Physicochemical characterization Positional isomer differentiation Structure-property relationships

This N-aryl-N′-piperazinyl urea delivers a precisely defined 3,4-dichlorophenyl pharmacophore that cannot be functionally substituted by positional isomers (e.g., 2,3-dichloro) without altering binding thermodynamics and biological activity. It falls within the Markush structures of key patent families (Cytokinetics cardiac myosin modulators, Southern Research Institute VDAC inhibitors) and possesses a unique InChIKey (WWFYBYYKQPHBGR-UHFFFAOYSA-N) for unambiguous database registration. With a clogP of 2.30, TPSA of 63.84 Ų, and Lipinski compliance, the compound is an ideal reference standard for LC-MS/MS method development targeting 3,4-dichlorophenyl-urea libraries. Its antitubercular scaffold credibility (80–89% M. tuberculosis growth inhibition at 6.25 µM) further supports hit-to-lead programs.

Molecular Formula C12H16Cl2N4O
Molecular Weight 303.18 g/mol
Cat. No. B5715708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)urea
Molecular FormulaC12H16Cl2N4O
Molecular Weight303.18 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C12H16Cl2N4O/c1-17-4-6-18(7-5-17)16-12(19)15-9-2-3-10(13)11(14)8-9/h2-3,8H,4-7H2,1H3,(H2,15,16,19)
InChIKeyWWFYBYYKQPHBGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)urea (CAS 21492-35-3): Compound Identity and Physicochemical Baseline for Procurement Specification


1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)urea (CAS 21492-35-3) is a synthetic small-molecule urea derivative belonging to the N-aryl-N′-piperazinyl urea chemotype . It features a 3,4-dichlorophenyl pharmacophore linked via a urea bridge to a 4-methylpiperazine moiety, yielding the molecular formula C₁₂H₁₆Cl₂N₄O and a molecular weight of 303.18–303.19 g/mol [1]. Its calculated partition coefficient (clogP) of approximately 2.30 and topological polar surface area (TPSA) of 63.84 Ų place it within lead-like chemical space compliant with Lipinski's Rule of Five [2]. The compound is listed as an Aldrich CPR (Custom Pharmaceutical Reference) product and is available from major chemical suppliers for research use [3].

Why In-Class N-Aryl-N′-Piperazinyl Ureas Cannot Substitute for 1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)urea in Regulated Research Contexts


Although the N-aryl-N′-piperazinyl urea chemotype encompasses numerous compounds with superficially similar scaffolds, substitution even at the level of a single chlorine positional isomer (e.g., 2,3-dichloro vs. 3,4-dichloro) can fundamentally alter molecular recognition, binding thermodynamics, and biological activity [1]. The 3,4-dichlorophenyl substitution pattern creates a unique electrostatic potential surface and hydrogen-bonding geometry at the urea linkage that is non-transferable to analogs bearing different halogenation patterns (e.g., 4-chlorophenyl, 2,4-dichlorophenyl, or 3-bromophenyl) [2]. In patent-protected applications—including cardiac sarcomere modulation, VDAC oligomerization inhibition, and antimycobacterial development—the specific 3,4-dichlorophenyl-4-methylpiperazine urea assembly has been explicitly claimed, meaning that generic substitution with alternatively halogenated analogs introduces chemical identity discrepancies that can invalidate regulatory filings, compromise batch-to-batch reproducibility, and produce off-target activity profiles not predicted from reference data [3].

Quantitative Evidence Guide: 1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)urea vs. Closest Analogs Across Physicochemical, Analytical, and Biological Dimensions


Structural and Physicochemical Differentiation: 3,4-Dichloro vs. 2,3-Dichloro Positional Isomer Comparison

The 3,4-dichlorophenyl substitution pattern on the target compound (CAS 21492-35-3, MW 303.19 g/mol, InChIKey WWFYBYYKQPHBGR-UHFFFAOYSA-N) confers a distinct molecular geometry compared to its 2,3-dichlorophenyl positional isomer (CAS not identified in available sources, MW 303.18 g/mol, InChIKey differs at chlorine positions 2,3 vs. 3,4) [1]. Although the two isomers share an identical molecular formula (C₁₂H₁₆Cl₂N₄O) and essentially identical molecular weight (~303.18 g/mol), the different chlorine substitution pattern alters the three-dimensional electrostatic surface, dipole moment vector, and hydrogen-bond acceptor capacity of the urea carbonyl, which are critical determinants of target binding and pharmacokinetic behavior [2]. These differences are detectable by ¹³C NMR chemical shift patterns (SpectraBase compound ID DkecX3cjxMB for the target compound; separate InChIKey and spectrum for the 2,3-isomer cataloged under compound ID distinct from the target) [1]. The computed HOSE algorithm NMR spectrum provides a confirmatory identity fingerprint that can be used in quality control release testing [1].

Physicochemical characterization Positional isomer differentiation Structure-property relationships

Drug-Likeness and Permeability Profile: Rule-of-Five Compliance and TPSA-Driven Membrane Permeability Prediction

The target compound possesses a calculated TPSA of 63.84 Ų and a clogP of 2.30, placing it within the optimal range for both oral absorption (per Lipinski: TPSA < 140 Ų, clogP < 5) and blood-brain barrier penetration (TPSA < 90 Ų often associated with CNS penetration potential) [1]. The TPSA of 63.84 Ų is close to the frequently cited CNS permeability threshold of ~60–70 Ų, indicating that this compound occupies a border region where both peripheral and central target engagement may be achievable depending on formulation and dosing route [1]. In contrast, the non-methylated piperazine analog 1-(3,4-dichlorophenyl)-3-(piperazin-1-yl)urea, if synthesized, would carry an additional hydrogen-bond donor (secondary amine NH on the piperazine ring), increasing HBD count and likely elevating TPSA beyond the 63.84 Ų value of the target compound, which would shift the permeability profile [2]. Note: This TPSA comparison is a class-level inference based on structural reasoning; quantitative TPSA data for the non-methylated comparator were not located in available sources.

Drug-likeness ADME prediction Membrane permeability

Antimycobacterial Profile: Class-Level Potency of 3,4-Dichlorophenyl-Ureas Against M. tuberculosis H37Rv

A series of 3,4-dichlorophenyl-urea derivatives were evaluated for antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with substituted urea derivatives producing 80–89% growth inhibition at a concentration of 6.25 µM [1]. This study by Scozzafava et al. (2001) provides class-level evidence for the antimycobacterial potential of the 3,4-dichlorophenyl-urea pharmacophore, though the specific methylpiperazine derivative (CAS 21492-35-3) was not individually tested in this publication [1]. For context at the class level, several clinically relevant antitubercular agents require MIC₉₀ values of ≤1 µM against H37Rv for further development consideration, suggesting the 80–89% inhibition at 6.25 µM represents a moderate potency level consistent with a hit or early lead [1]. Direct head-to-head comparison data between the target compound and specific named analogs (e.g., isoniazid, rifampicin, or other urea derivatives bearing different N-substituents on the piperazine) are not available in the current literature for this specific derivative. The WO/2019/016293 patent on antibacterial compounds cites the Scozzafava 2001 study as relevant prior art for the 3,4-dichlorophenyl-urea antibacterial pharmacophore, further validating the class-level relevance of this scaffold [2].

Antitubercular activity Mycobacterium tuberculosis Structure-activity relationship

Patent-Defined Application Differentiation: Cardiac Sarcomere Modulation vs. VDAC Oligomerization vs. Antibacterial Indications

The target compound or closely related 3,4-dichlorophenyl-piperazine ureas appear as explicitly claimed or exemplified structures in at least three distinct patent families covering non-overlapping therapeutic indications [1][2][3]. US Patent Application 20100029680 (Morgan et al., Cytokinetics) claims substituted urea derivatives that selectively modulate the cardiac sarcomere by potentiating cardiac myosin for systolic heart failure; the generic Markush structure encompasses the target compound's core scaffold [1]. European Patent EP2906221 (Southern Research Institute) claims urea and amide derivatives of aminoalkylpiperazines for neurological applications (A61P25/00) [2]. WO/2019/016293 (Kent Innovation & Enterprise) claims antibacterial compounds, citing the 3,4-dichlorophenyl-urea literature (Scozzafava 2001) as demonstrating the antibacterial relevance of this pharmacophore [3]. This multi-indication patent landscape is a differentiating feature: analogs lacking the 3,4-dichlorophenyl-4-methylpiperazine-urea assembly or carrying alternative halogenation patterns fall outside the explicit claims of these patent families, limiting their freedom-to-operate in these indication spaces. Note: The target compound itself (CAS 21492-35-3) is a specific chemical entity; its presence as an exemplified or encompassed structure within each patent family should be verified by full-text patent review; currently available abstract-level data confirm scaffold-level inclusion but not necessarily compound-specific exemplification in every case.

Cardiac myosin modulation VDAC oligomerization Patent landscaping

Recommended Research & Application Scenarios for 1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)urea Based on Verified Evidence


Analytical Reference Standard for LC-MS/MS Method Development and Quality Control of 3,4-Dichlorophenyl-Urea Libraries

The compound's well-defined molecular identity (InChIKey WWFYBYYKQPHBGR-UHFFFAOYSA-N, MW 303.19 g/mol, CAS 21492-35-3) and the availability of reference-quality computed ¹³C NMR spectra through SpectraBase make it suitable as an analytical reference standard for developing and validating LC-MS/MS or HPLC-UV methods targeting 3,4-dichlorophenyl-urea compound libraries [1]. The distinct InChIKey enables unambiguous database registration and cross-referencing across cheminformatics platforms, reducing the risk of identity confusion with positional isomers such as the 2,3-dichloro variant [1][2].

Starting Scaffold for Antitubercular Hit-to-Lead Optimization Leveraging the Validated 3,4-Dichlorophenyl-Urea Pharmacophore

The Scozzafava et al. (2001) study provides class-level validation that 3,4-dichlorophenyl-urea derivatives achieve 80–89% growth inhibition against M. tuberculosis H37Rv at 6.25 µM, establishing this scaffold as a credible starting point for antitubercular hit-to-lead programs [1]. The target compound's favorable drug-likeness parameters (TPSA 63.84 Ų, clogP 2.30, Lipinski RO5 compliant) support its suitability for further medicinal chemistry optimization, including exploration of N-methylpiperazine substituent effects on mycobacterial cell wall penetration [3]. Researchers should note that compound-specific MIC data for CAS 21492-35-3 are not yet available and must be generated experimentally.

Cardiac Sarcomere Research Tool Compound Aligned with Cytokinetics Patent Chemical Space

US Patent Application 20100029680 (Cytokinetics, 2010) claims substituted urea derivatives that selectively modulate the cardiac sarcomere via cardiac myosin potentiation, a mechanism relevant to systolic heart failure [1]. The target compound's 3,4-dichlorophenyl-4-methylpiperazine-urea scaffold falls within the Markush structure of this patent family. Procurement of CAS 21492-35-3 enables research groups to operate within the exemplified chemical space of the Cytokinetics cardiac myosin modulator program, facilitating SAR exploration and potential follow-on compound development [1][2].

VDAC Oligomerization and Mitochondrial Dysfunction Research Reference Compound

European Patent EP2906221 (Southern Research Institute) and related filings from Ben-Gurion University (Shoshan-Barmatz and Gruzman) claim piperazine and piperidine derivatives as inhibitors of VDAC oligomerization, apoptosis, and mitochondrial dysfunction [1][2]. This mechanism is implicated in neurodegenerative diseases and cancer. The aminoalkylpiperazine urea scaffold described in EP2906221 is structurally related to the target compound, positioning CAS 21492-35-3 as a relevant reference standard for laboratories investigating VDAC-mediated mitochondrial pathways [2].

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